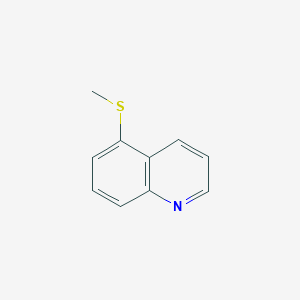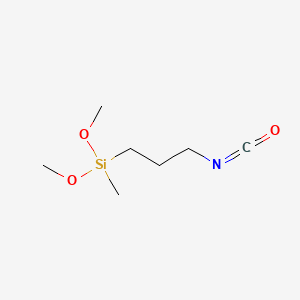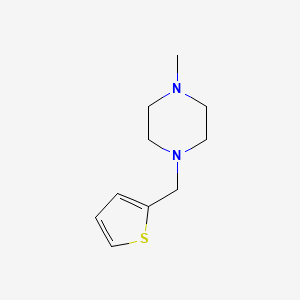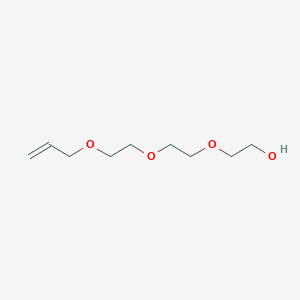
2-(2-(2-烯丙氧基-乙氧基)-乙氧基)-乙醇
概述
描述
2-(2-(2-Allyloxy-ethoxy)-ethoxy)-ethanol is a chemical compound with the molecular formula C9H18O4. It is also known as triethylene glycol monoallyl ether. This compound is part of the glycol ether family, which are solvents commonly used in various industrial and commercial applications. The presence of the allyl group in its structure makes it a versatile intermediate in organic synthesis.
科学研究应用
2-(2-(2-Allyloxy-ethoxy)-ethoxy)-ethanol has diverse applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the preparation of bioactive molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential in drug delivery systems due to its solubility and reactivity.
Industry: Utilized in the production of polymers, coatings, and surfactants
作用机制
未来方向
The use of homogeneous catalysis with soluble transition metal complexes for the fine chemical, chemical specialties, pharmaceutical, and polymer production is rapidly expanding . Therefore, compounds like “2-(2-(2-Allyloxy-ethoxy)-ethoxy)-ethanol” may find increased usage in these areas in the future.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Allyloxy-ethoxy)-ethoxy)-ethanol typically involves the reaction of allyl alcohol with ethylene oxide in the presence of a catalyst. The process can be summarized as follows:
Allylation: Allyl alcohol reacts with ethylene oxide to form 2-allyloxyethanol.
Ethoxylation: The 2-allyloxyethanol undergoes further reaction with ethylene oxide to produce 2-(2-allyloxy-ethoxy)-ethanol.
Final Ethoxylation: The intermediate product reacts with additional ethylene oxide to yield 2-(2-(2-allyloxy-ethoxy)-ethoxy)-ethanol.
The reaction conditions typically involve moderate temperatures and pressures, with the use of a base catalyst such as potassium hydroxide to facilitate the ethoxylation steps .
Industrial Production Methods
Industrial production of 2-(2-(2-Allyloxy-ethoxy)-ethoxy)-ethanol follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous reactors and advanced separation techniques to isolate the desired product .
化学反应分析
Types of Reactions
2-(2-(2-Allyloxy-ethoxy)-ethoxy)-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the allyl group to a saturated alkyl group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields saturated alcohols.
Substitution: Forms various ethers or esters depending on the substituent.
相似化合物的比较
Similar Compounds
2-Allyloxyethanol: A simpler analog with one ethylene glycol unit.
Diethylene glycol monoallyl ether: Contains two ethylene glycol units.
Triethylene glycol monoallyl ether: The compound , with three ethylene glycol units.
Uniqueness
2-(2-(2-Allyloxy-ethoxy)-ethoxy)-ethanol is unique due to its extended ethylene glycol chain, which imparts higher solubility and reactivity compared to its simpler analogs. This makes it particularly useful in applications requiring enhanced solubility and chemical versatility .
属性
IUPAC Name |
2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O4/c1-2-4-11-6-8-13-9-7-12-5-3-10/h2,10H,1,3-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUXCENAHWMURC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCOCCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441022 | |
| Record name | 2-(2-(2-allyloxy-ethoxy)-ethoxy)-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26150-05-0 | |
| Record name | 2-(2-(2-allyloxy-ethoxy)-ethoxy)-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


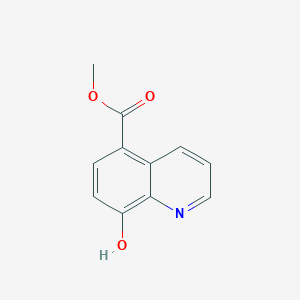


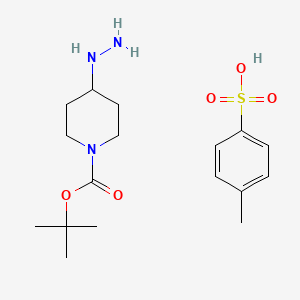
![[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate](/img/structure/B3120192.png)

